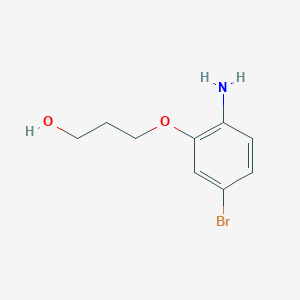
3-(2-Amino-5-bromophenoxy)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Amino-5-bromophenoxy)propan-1-ol is an organic compound with the molecular formula C9H12BrNO2 It is a derivative of phenol, featuring an amino group and a bromine atom attached to the benzene ring, along with a propanol side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-5-bromophenoxy)propan-1-ol typically involves the reaction of 2-amino-5-bromophenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by the amino group to yield the desired product.
Starting Materials: 2-amino-5-bromophenol, epichlorohydrin
Reaction Conditions: Basic conditions (e.g., sodium hydroxide), solvent (e.g., ethanol or water), temperature (room temperature to reflux)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Amino-5-bromophenoxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound (e.g., aldehyde or ketone) using oxidizing agents such as potassium dichromate or pyridinium chlorochromate.
Reduction: The amino group can be reduced to form an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium dichromate (K2Cr2O7), pyridinium chlorochromate (PCC), solvent (e.g., acetone), temperature (room temperature to reflux)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), solvent (e.g., ether or ethanol), temperature (room temperature to reflux)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN), solvent (e.g., dimethyl sulfoxide or acetonitrile), temperature (room temperature to reflux)
Major Products Formed
Oxidation: Formation of aldehydes or ketones
Reduction: Formation of primary or secondary amines
Substitution: Formation of azides, nitriles, or other substituted derivatives
Applications De Recherche Scientifique
3-(2-Amino-5-bromophenoxy)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(2-Amino-5-bromophenoxy)propan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The amino and bromophenoxy groups can facilitate binding to these targets, leading to modulation of their activity. The propanol side chain may enhance the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Amino-3-bromophenoxy)propan-1-ol: Similar structure but with the bromine atom at a different position on the benzene ring.
3-(2-Amino-4-bromophenoxy)propan-1-ol: Another positional isomer with the bromine atom at the 4-position.
3-(2-Amino-5-fluorophenoxy)propan-1-ol: Contains a fluorine atom instead of bromine, which may alter its reactivity and biological activity.
Uniqueness
3-(2-Amino-5-bromophenoxy)propan-1-ol is unique due to the specific positioning of the amino and bromine groups on the benzene ring, which can influence its chemical reactivity and interactions with biological targets. The presence of the propanol side chain also distinguishes it from other similar compounds, potentially affecting its solubility and pharmacokinetic properties.
Propriétés
Formule moléculaire |
C9H12BrNO2 |
|---|---|
Poids moléculaire |
246.10 g/mol |
Nom IUPAC |
3-(2-amino-5-bromophenoxy)propan-1-ol |
InChI |
InChI=1S/C9H12BrNO2/c10-7-2-3-8(11)9(6-7)13-5-1-4-12/h2-3,6,12H,1,4-5,11H2 |
Clé InChI |
YIQOPSOUUASYBP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)OCCCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


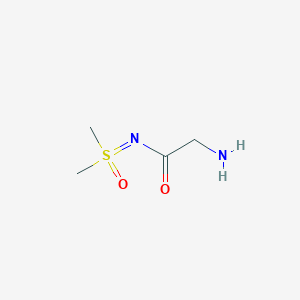


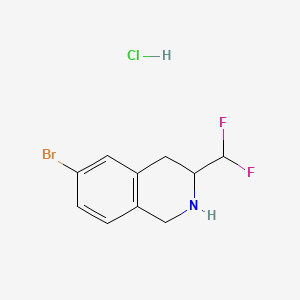
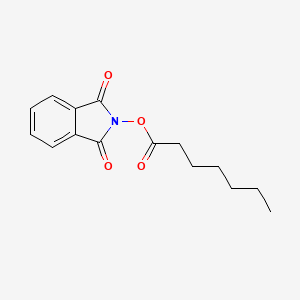
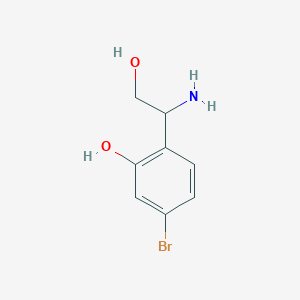
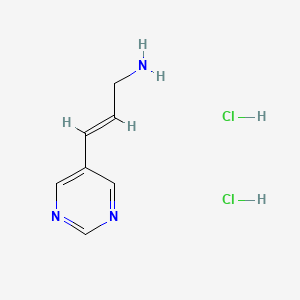
![[1-(Oxan-4-yl)ethenyl]boronic acid](/img/structure/B13479501.png)
![rac-4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine](/img/structure/B13479509.png)
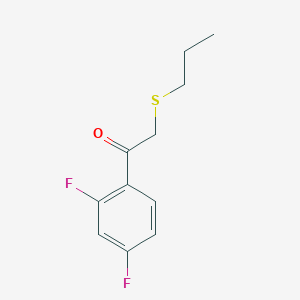
![2-[(1Z)-3-oxo-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-1-ylidene]acetic acid](/img/structure/B13479523.png)
![Ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride](/img/structure/B13479525.png)
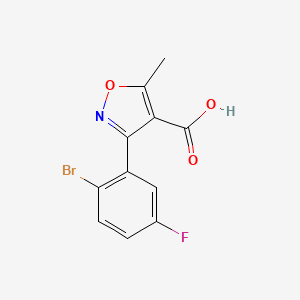
![8-Oxo-1,4-dioxaspiro[4.5]decane-7-carbaldehyde](/img/structure/B13479535.png)
